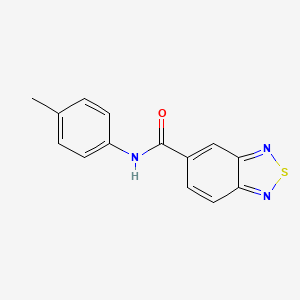

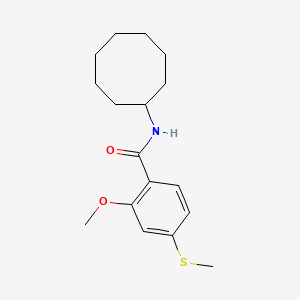

![molecular formula C14H17Cl2NO2 B5544456 2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds typically involves cyclocondensation processes or multicomponent reactions, indicating a possible approach for “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. For instance, the synthesis of related pyrazole derivatives involves cyclocondensation of specific hydrazides with diketones in ethanol, suggesting a similar synthetic route could be applicable (Channar et al., 2019).

Molecular Structure Analysis

Structural analyses of related compounds reveal diverse crystalline forms and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecular geometry and stability of “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. The compound could exhibit similar crystalline properties and hydrogen bonding patterns as seen in the analysis of cyclohepta[b]pyrroles and their derivatives (Abe et al., 1990).

Chemical Reactions and Properties

Chemical properties of related compounds involve reactivity towards nucleophilic substitution and condensation reactions, which could also be applicable to the chemical behavior of “2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol”. For example, the nucleophilic reactions with pyridines and the formation of complex structures through condensation reactions highlight the compound's potential reactivity and utility in synthesizing novel derivatives (Castro et al., 1983).

Applications De Recherche Scientifique

Kinetics and Mechanism Studies

Kinetics and Pyridinolysis Mechanisms : Studies on the kinetics and mechanisms of pyridinolysis have been conducted to understand the reaction behaviors of similar compounds. For instance, the kinetics and mechanism of the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates and 2,4-dinitrophenyl p-nitrobenzoate were investigated, revealing insights into the nucleophilic reactions and the influence of the electron-withdrawing power of the substrate's non-leaving group (Castro & Aguayo, 2005; Castro & Steinfort, 1983).

Synthesis and Applications

Synthesis of Pyridine Derivatives : Research includes the synthesis of pyridine derivatives and their potential applications. For example, pyrrolo[2,3-d]pyrimidine derivatives, which are biologically important, were synthesized through amine oxide rearrangement, demonstrating regioselective synthesis methods that yield biologically relevant compounds (Majumdar, Biswas, & Mukhopadhyay, 2005).

Protecting Groups for Carboxylic Acids : The use of 2-(pyridin-2-yl)ethanol as a protecting group for carboxylic acids showcases a method for the chemical modification and protection of acids, which could be removed either chemically under alkaline conditions or thermally, highlighting the versatility of pyridine derivatives in synthetic chemistry (Elladiou & Patrickios, 2012).

Extraction and Separation Techniques

Alcohol Extraction from Water : The study on the extraction of alcohols from water using 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide demonstrates the potential of ionic liquids in separating alcohols from aqueous solutions, which could have implications for the purification and separation processes of compounds similar to "2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol" (Chapeaux et al., 2008).

Propriétés

IUPAC Name |

(3,5-dichloro-4-methylphenyl)-[2-(2-hydroxyethyl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO2/c1-9-12(15)7-10(8-13(9)16)14(19)17-5-2-3-11(17)4-6-18/h7-8,11,18H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMAMELPHGGKQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)C(=O)N2CCCC2CCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3,5-Dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

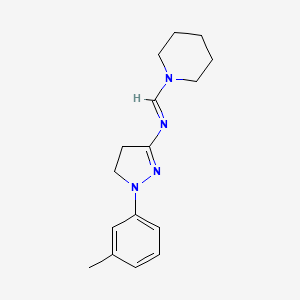

![N-(2-furylmethyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5544375.png)

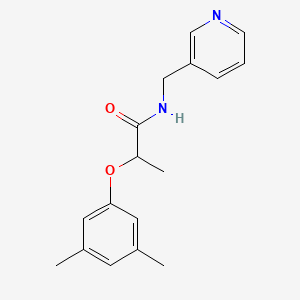

![4-[(2-thienylmethylene)amino]benzenesulfonamide](/img/structure/B5544386.png)

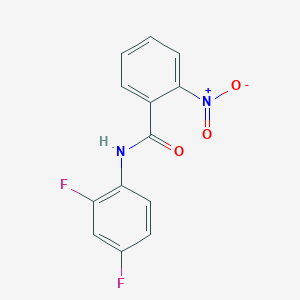

![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)

![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5544430.png)

![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)

![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)

![N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5544485.png)